molecular formula C22H37ClN2O B12764489 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride CAS No. 126054-50-0

3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride

Cat. No.: B12764489
CAS No.: 126054-50-0
M. Wt: 381.0 g/mol
InChI Key: GOQRUJWYFNLWRO-GDKKJDFHSA-N
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Description

3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is a synthetic steroidal compound It belongs to the class of androstane derivatives, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.

    Amination: The 17-beta position is functionalized with an N-methyl-N-cyanomethylamino group. This step often involves the use of cyanomethylamine and methylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-beta position can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The amino group at the 17-beta position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted androstane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is used as a precursor for synthesizing other complex steroidal compounds. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of steroidal compounds in cell signaling, gene expression, and metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have roles in hormone replacement therapy, anti-inflammatory treatments, and as a potential drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a research tool in the development of new materials.

Mechanism of Action

The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The compound may also interact with enzymes involved in steroid metabolism, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with similar structural features.

    Dihydrotestosterone (DHT): Another potent androgen with a similar androstane backbone.

    Nandrolone: A synthetic anabolic steroid with structural similarities.

Uniqueness

3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike natural steroids, its synthetic modifications allow for targeted interactions and applications in various research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

126054-50-0

Molecular Formula

C22H37ClN2O

Molecular Weight

381.0 g/mol

IUPAC Name

2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]acetonitrile;hydrochloride

InChI

InChI=1S/C22H36N2O.ClH/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21;/h15-20,25H,4-11,13-14H2,1-3H3;1H/t15-,16-,17?,18?,19?,20-,21-,22-;/m0./s1

InChI Key

GOQRUJWYFNLWRO-GDKKJDFHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)O.Cl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)O.Cl

Origin of Product

United States

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